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These application notes provide a comprehensive overview and detailed protocols for the
electrodeposition of nickel sulfide (NiSx) thin films, a promising and cost-effective catalyst for
various electrochemical reactions. Nickel sulfides are gaining attention as alternatives to
precious metal catalysts in applications such as water splitting for hydrogen production
(Hydrogen Evolution Reaction, HER) and the Oxygen Evolution Reaction (OER).[1][2] This
document outlines the fundamental principles, experimental procedures, and characterization
techniques for preparing and evaluating NiSx thin films for electrocatalysis.

Introduction to Nickel Sulfide Electrocatalysis

Nickel sulfide thin films are attractive for electrocatalysis due to their high electrical
conductivity, tunable composition and structure, and excellent catalytic activity.[1] The
electrodeposition method offers a simple, scalable, and cost-effective route for synthesizing
these films directly onto conductive substrates.[3] By controlling the electrodeposition
parameters, such as precursor concentration, current density, deposition time, and pH, the
morphology, crystal structure, and ultimately the electrocatalytic performance of the NiSx films
can be precisely tuned.[3] Different phases of nickel sulfide, such as NiS, NizSz, and Ni7Se,
can be obtained, each exhibiting distinct catalytic properties.[3][4] Amorphous nickel sulfide
films have also shown high efficiency for the HER.[5]
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Experimental Protocols
Substrate Preparation

A clean and uniform substrate is crucial for the successful electrodeposition of adherent and
active nickel sulfide films.

Protocol 1: Substrate Cleaning

Degreasing: Immerse the conductive substrate (e.g., nickel foam, fluorine-doped tin oxide
(FTO) glass, carbon cloth, stainless steel) in an ultrasonic bath with acetone for 15 minutes.

» Acid Etching (for metallic substrates): To remove any native oxide layer, immerse the
substrate in a dilute acid solution (e.g., 1 M HCI) for 10-15 minutes.

e Rinsing: Thoroughly rinse the substrate with deionized (DI) water.

o Final Cleaning: Ultrasonicate the substrate in ethanol for 15 minutes, followed by a final rinse
with DI water.

e Drying: Dry the substrate under a stream of nitrogen or in an oven at 60 °C before use.

Electrodeposition of Nickel Sulfide Films

This section details two common electrodeposition methods: potentiodynamic and
galvanostatic deposition.

Protocol 2: Potentiodynamic Deposition of Ni-S Films for HER
This method involves cycling the potential to deposit a nickel-cobalt-sulfide film.[4]
o Electrolyte Preparation: Prepare an aqueous electrolyte solution containing:

o 3 mM Nickel Chloride (NiCl2)

o 2 mM Cobalt Chloride (CoCl2)

o 0.5 M Thiourea (CS(NH2)2)
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o Electrochemical Cell Setup:

Use a standard three-electrode cell.

o

[¢]

Working Electrode: Prepared substrate (e.g., FTO glass).

[¢]

Counter Electrode: Platinum wire or graphite rod.

[e]

Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCI.

o Deaeration: Purge the electrolyte with nitrogen (N2) gas for 30 minutes before deposition to
remove dissolved oxygen. Maintain the N2 blanket over the solution throughout the
deposition process.

e Deposition: Perform cyclic voltammetry by sweeping the potential between 0.15 V and -1.25
V vs. SCE at a scan rate of 5 mV/s for a set number of cycles (e.g., 10 cycles).[4]

» Post-treatment: After deposition, rinse the film-coated substrate thoroughly with DI water and
dry itin air.[5]

Protocol 3: Galvanostatic Deposition of NiSx Films for HER
This method uses a constant current density to control the film growth and composition.[3]

» Electrolyte Preparation: Prepare an aqueous electrolyte solution. The composition can be
varied, a typical example includes a modified Watts bath.[3]

» Electrochemical Cell Setup: Use the same three-electrode setup as in Protocol 2.

o Deposition: Apply a constant cathodic current density in the range of 6 to 12 mA/cm? at a
controlled temperature (e.g., 45 °C).[3] The deposition time will influence the film thickness
and morphology.[3]

o Post-treatment: Rinse the deposited film with DI water and dry.

Note: The crystalline phase of the nickel sulfide can be controlled by adjusting the current
density. For instance, at 45 °C, amorphous films may form at 12 mA/cm?2, while a mixture of
NizSz and NiS phases can be obtained at 6 mA/cm?2.[3]
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Characterization of Nickel Sulfide Films

Protocol 4: Physical and Chemical Characterization

o Surface Morphology: Use Scanning Electron Microscopy (SEM) to visualize the surface
topography and porosity of the deposited films.[4][6]

e Crystal Structure: Employ X-ray Diffraction (XRD) to identify the crystalline phases of the
nickel sulfide present in the film.[4][6]

o Elemental Composition and Chemical State: Use X-ray Photoelectron Spectroscopy (XPS)
to determine the elemental composition and the oxidation states of nickel and sulfur.[7]

Electrochemical Performance Evaluation

Protocol 5: Electrocatalytic Activity Measurement

o Electrochemical Cell Setup: Use the same three-electrode setup as for deposition, with the
NiSx film as the working electrode. The electrolyte will depend on the target reaction (e.g.,
0.5 M H2S0a4 for HER in acidic media, 1.0 M KOH for HER/OER in alkaline media).

e Linear Sweep Voltammetry (LSV): Record the polarization curve by sweeping the potential at
a slow scan rate (e.g., 5 mV/s). This provides information on the overpotential required to
achieve a certain current density (e.g., 10 mA/cm?), a key metric for catalytic activity.[8]

o Tafel Analysis: Plot the overpotential (n) versus the logarithm of the current density (log [j]).
The linear portion of this plot gives the Tafel slope, which provides insight into the reaction
mechanism.[4]

o Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to
evaluate the charge transfer resistance (Rct) at the electrode-electrolyte interface. A smaller
Rct generally indicates faster kinetics.[4]

 Stability Test: Conduct chronoamperometry or chronopotentiometry at a constant potential or
current density for an extended period (e.g., 24-100 hours) to assess the long-term stability
of the catalyst.[7][8]
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Data Presentation

Table 1: Electrodeposition Parameters for Nickel Sulfide Films

Potentiodynamic Galvanostatic
Parameter

Deposition[4] Deposition[3]

Precursors NiClz, CoClz, Thiourea Modified Watts Bath

Deposition Mode Cyclic Voltammetry Constant Current

Potential Range 0.15t0-1.25V vs. SCE -

Scan Rate 5 mV/s -
Current Density - 6 - 12 mA/cmz
Temperature Ambient 45 °C

Table 2: Electrocatalytic Performance of Nickel Sulfide Films for Hydrogen Evolution Reaction
(HER)

Overpotenti
al@ 10 Tafel Slope o
Catalyst Electrolyte Stability Reference
mA/cm? (mV/dec)
(mV)
pH 7
Ni-Co-S-3 Phosphate 280 93 and 70 - [4]
Buffer
Amorphous
o 1.0 M KOH 43.8 79.9 Excellent [5]
Ni/NiS
pH 7
Ni-S film Phosphate - 77 >100h [7]
Buffer
) Alkaline Stable after
NiSx/SUS _ 258 - [8]
Solution 2000 cycles
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Table 3: Electrocatalytic Performance of Nickel Sulfide Films for Oxygen Evolution Reaction

(OER)
Overpotenti
al@ 10 Tafel Slope o
Catalyst Electrolyte Stability Reference
mA/cm? (mV/dec)
(mV)
, 230 (at 50
Ni-Fe-S 1.0 M KOH >30h
mA/cm?)
C-NisS2 1.0 M KOH 261 96.18 [9]
NiS/CB(st)-
1.0 M KOH 277 72 >20h
DNs
Fe-NiS-DNs 1.0 M KOH 216 46 >10h [10]
Visualizations
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Click to download full resolution via product page

Caption: Experimental workflow for NiSx thin film synthesis and evaluation.
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Caption: Simplified pathways for HER and OER on a catalyst surface.

Stability and Phase Transformations

It is important to note that the stability of nickel sulfide electrocatalysts can be pH-dependent
and they may undergo phase transformations during electrocatalysis. For instance, in acidic
solutions, NiSx films can be prone to dissolution, especially at oxidizing potentials.[11][12][13]
[14] In alkaline media, B-NiS can transform into NisSz under HER conditions.[11][12][13][14]
During the OER in alkaline solutions, nickel sulfides can transform into nickel (oxy)hydroxides,
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which are often the true catalytically active species.[10][11][12][13][14] Understanding these
transformations through ex-situ and in-situ characterization is crucial for designing robust and
highly active electrocatalysts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Electrodeposition of
Nickel Sulfide Thin Films for Electrocatalysis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b095272#electrodeposition-of-nickel-sulfide-thin-
films-for-electrocatalysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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